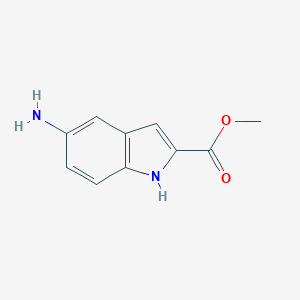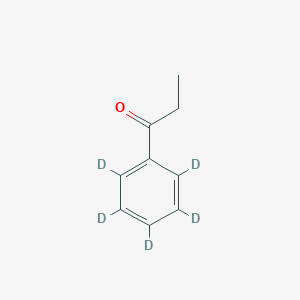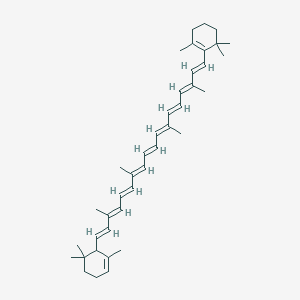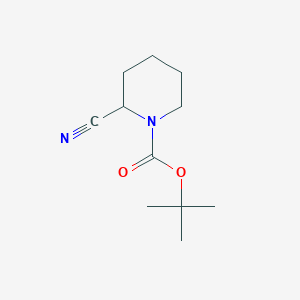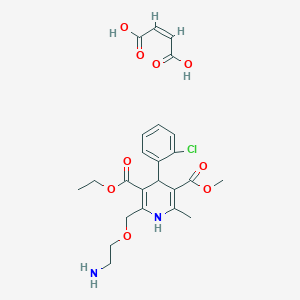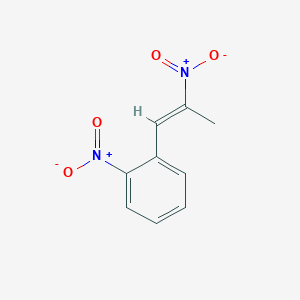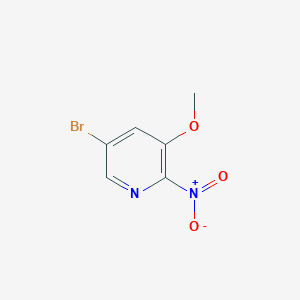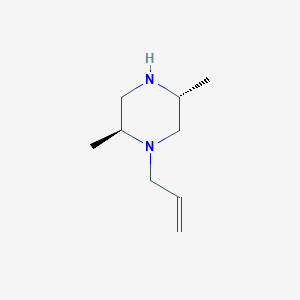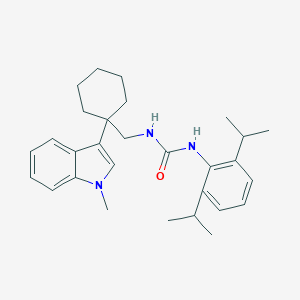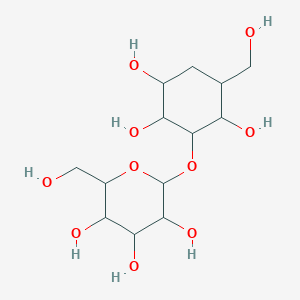
Pseudo-laminarabiose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudo-laminarabiose is a carbohydrate molecule that has been the subject of scientific research due to its potential applications in various fields. It is a disaccharide composed of two sugar units, glucose and galactose, connected by a β-1,3-glycosidic linkage. Pseudo-laminarabiose has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.
Wirkmechanismus
The mechanism of action of pseudo-laminarabiose is still being investigated. It is believed to interact with specific receptors on the surface of cells, leading to the activation of various signaling pathways. This, in turn, leads to the modulation of various biological processes, such as inflammation and immune response.
Biochemische Und Physiologische Effekte
Pseudo-laminarabiose has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to stimulate the production of anti-inflammatory cytokines. In vivo studies have demonstrated its ability to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using pseudo-laminarabiose in lab experiments is its ability to modulate the immune response and reduce inflammation. This makes it a useful tool for investigating the role of inflammation in various diseases. However, one of the limitations of using pseudo-laminarabiose is its cost. It is a relatively expensive molecule, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on pseudo-laminarabiose. One area of interest is its potential as a therapeutic agent for inflammatory diseases. Another area of interest is its potential as a prebiotic for promoting gut health. Additionally, further investigation into its mechanism of action and its interactions with specific receptors may provide insights into its potential applications in various fields.
Synthesemethoden
Pseudo-laminarabiose can be synthesized using different methods, such as enzymatic synthesis, chemical synthesis, and chemoenzymatic synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between glucose and galactose to form pseudo-laminarabiose. Chemical synthesis involves the use of chemical reagents to form the disaccharide. Chemoenzymatic synthesis involves the combination of both enzymatic and chemical methods to form the disaccharide.
Wissenschaftliche Forschungsanwendungen
Pseudo-laminarabiose has been investigated for its potential applications in various fields, such as medicine, food, and agriculture. In medicine, it has been studied for its anti-inflammatory and immunomodulatory properties. In food, it has been investigated for its prebiotic effects, which promote the growth of beneficial gut bacteria. In agriculture, it has been studied for its potential as a plant growth regulator.
Eigenschaften
CAS-Nummer |
143899-79-0 |
|---|---|
Produktname |
Pseudo-laminarabiose |
Molekularformel |
C13H24O10 |
Molekulargewicht |
340.32 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-[2,3,6-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c14-2-4-1-5(16)8(18)12(7(4)17)23-13-11(21)10(20)9(19)6(3-15)22-13/h4-21H,1-3H2 |
InChI-Schlüssel |
DPJQLFNQULHBMQ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)CO |
Kanonische SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)CO |
Synonyme |
pseudo-laminarabiose pseudo-laminarabiose, (1B-alpha)-isomer pseudo-laminarabiose, (2A-beta)-isomer pseudo-laminarabiose, (2B-beta)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



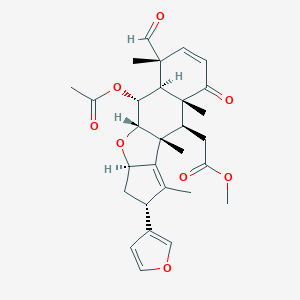
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
